

An In-depth Technical Guide to NITD-304: A Promising Antitubercular Agent

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **NITD-304**

Cat. No.: **B609586**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

NITD-304 is a potent, preclinical candidate belonging to the indolcarboxamide class of compounds, demonstrating significant bactericidal activity against both drug-sensitive and multidrug-resistant strains of *Mycobacterium tuberculosis* (Mtb). Its novel mechanism of action, targeting the essential mycobacterial membrane protein Large 3 (MmpL3), makes it a compelling subject for further investigation in the development of new tuberculosis therapies. This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **NITD-304**, including detailed experimental protocols and a visualization of its mechanism of action.

Chemical Structure and Physicochemical Properties

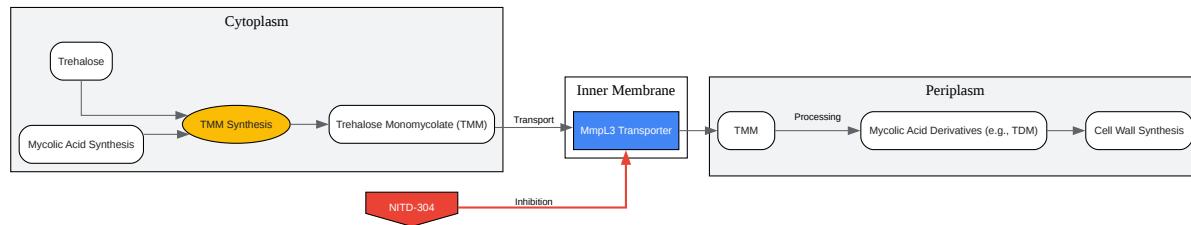
NITD-304, with the IUPAC name 4,6-dichloro-N-(4,4-dimethylcyclohexyl)-1H-indole-2-carboxamide, is a synthetic molecule with the chemical formula C₁₇H₂₀Cl₂N₂O.^[1] Its structure is characterized by a dichlorinated indole core linked via a carboxamide to a 4,4-dimethylcyclohexyl moiety.

Property	Value	Reference
IUPAC Name	4,6-dichloro-N-(4,4-dimethylcyclohexyl)-1H-indole-2-carboxamide	[1]
Molecular Formula	C17H20Cl2N2O	[1]
Molecular Weight	339.26 g/mol	[1]
CAS Number	1473450-60-0	
Appearance	Yellow to Brown Solid	[1]
Solubility	Soluble in DMSO	
Storage Temperature	2-8°C	[1]

Biological Activity and Mechanism of Action

NITD-304 exhibits potent bactericidal activity against *M. tuberculosis*. Its primary molecular target is MmpL3, an essential transporter protein in mycobacteria.[\[2\]](#)

In Vitro Activity


The in vitro efficacy of **NITD-304** has been demonstrated through the determination of its Minimum Inhibitory Concentration (MIC) against various *Mtb* strains.

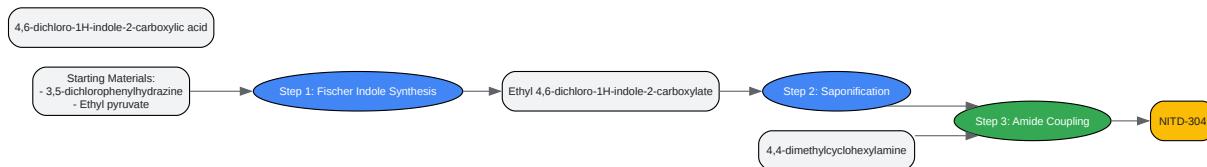
Mtb Strain	MIC (μ M)	Reference
H37Rv	0.02	
Drug-Resistant Clinical Isolates	≤ 0.08 (MIC99)	

Mechanism of Action: Targeting the MmpL3 Transporter

MmpL3 is a crucial transporter responsible for the export of trehalose monomycolate (TMM) across the mycobacterial inner membrane.[\[3\]](#)[\[4\]](#)[\[5\]](#) TMM is a vital precursor for the synthesis of mycolic acids, which are essential components of the protective outer membrane of *M.*

tuberculosis.[6][7] By inhibiting MmpL3, **NITD-304** disrupts the TMM transport pathway, leading to the depletion of mycolic acids in the cell wall and ultimately causing bacterial cell death.[8]

[Click to download full resolution via product page](#)


Caption: MmpL3-mediated transport of TMM and its inhibition by **NITD-304**.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of **NITD-304**.

Synthesis of **NITD-304**

The synthesis of **NITD-304** can be achieved through a two-step process involving the preparation of the 4,6-dichloroindole-2-carboxylic acid intermediate followed by an amide coupling reaction.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **NITD-304**.

Step 1: Synthesis of Ethyl 4,6-dichloro-1H-indole-2-carboxylate

- To a solution of 3,5-dichlorophenylhydrazine hydrochloride (1.0 eq) in ethanol, add ethyl pyruvate (1.1 eq).
- Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
- Reflux the reaction mixture for 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield ethyl 4,6-dichloro-1H-indole-2-carboxylate.

Step 2: Synthesis of 4,6-dichloro-1H-indole-2-carboxylic acid

- Dissolve the ethyl 4,6-dichloro-1H-indole-2-carboxylate (1.0 eq) in a mixture of ethanol and water.
- Add sodium hydroxide (3.0 eq) and reflux the mixture for 3 hours.
- After cooling, acidify the reaction mixture with 1M HCl to precipitate the carboxylic acid.

- Filter the precipitate, wash with water, and dry under vacuum to obtain 4,6-dichloro-1H-indole-2-carboxylic acid.

Step 3: Synthesis of **NITD-304** (4,6-dichloro-N-(4,4-dimethylcyclohexyl)-1H-indole-2-carboxamide)

- To a solution of 4,6-dichloro-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq).
- Stir the mixture at room temperature for 15 minutes.
- Add 4,4-dimethylcyclohexylamine (1.1 eq) to the reaction mixture.
- Stir the reaction at room temperature overnight.
- Wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford **NITD-304**.

Minimum Inhibitory Concentration (MIC) Determination

Materials:

- *Mycobacterium tuberculosis* H37Rv strain
- Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80
- 96-well microtiter plates
- Resazurin sodium salt solution

Procedure:

- Prepare a serial two-fold dilution of **NITD-304** in Middlebrook 7H9 broth in a 96-well plate.
- Prepare an inoculum of Mtb H37Rv to a final concentration of approximately 5×10^5 CFU/mL.
- Add the bacterial inoculum to each well of the 96-well plate containing the serially diluted compound.
- Include a positive control (bacteria with no drug) and a negative control (broth only).
- Incubate the plates at 37°C for 7 days.
- After incubation, add resazurin solution to each well and incubate for a further 24 hours.
- The MIC is defined as the lowest concentration of the compound that prevents a color change of resazurin from blue to pink, indicating inhibition of bacterial growth.

Cytotoxicity Assay

Materials:

- Human monocytic cell line (THP-1)
- RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO

Procedure:

- Seed THP-1 cells into a 96-well plate at a density of 1×10^5 cells/well and differentiate into macrophages using phorbol 12-myristate 13-acetate (PMA).
- After differentiation, replace the medium with fresh medium containing various concentrations of **NITD-304**.

- Incubate the cells for 48 hours at 37°C in a 5% CO₂ incubator.
- Add MTT solution to each well and incubate for 4 hours.
- Remove the medium and add DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- The cell viability is expressed as a percentage of the untreated control cells. The CC₅₀ (50% cytotoxic concentration) is then calculated.

In Vivo Efficacy

The in vivo efficacy of **NITD-304** has been evaluated in mouse models of Mtb infection. In an acute infection model, oral administration of **NITD-304** resulted in a significant reduction in bacterial load in the lungs.

Conclusion

NITD-304 is a promising antitubercular drug candidate with a novel mechanism of action targeting the essential MmpL3 transporter. Its potent bactericidal activity against drug-resistant strains of *M. tuberculosis* highlights its potential to address the urgent need for new and effective tuberculosis treatments. The information and protocols provided in this guide are intended to facilitate further research and development of **NITD-304** and other indole-2-carboxamide-based antitubercular agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4,6-dichloro-N-(4,4-dimethylcyclohexyl)-1H-indole-2-carboxamide | C₁₇H₂₀Cl₂N₂O | CID 72694224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of *Mycobacterium tuberculosis* and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to NITD-304: A Promising Antitubercular Agent]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b609586#chemical-structure-and-properties-of-nitd-304>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com